An In-depth Technical Guide to the Synthesis of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol
An In-depth Technical Guide to the Synthesis of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-Di-tert-butyl-alpha-mercapto-p-cresol, also known as 2,6-Di-tert-butyl-4-(mercaptomethyl)phenol. This hindered phenolic compound, featuring a reactive thiol group, is of significant interest for its antioxidant properties. This document outlines two primary synthesis pathways, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.
Synthesis Pathway 1: Sulfonation of 2,6-di-tert-butylphenol and Subsequent Reduction
This pathway involves the initial sulfonation of 2,6-di-tert-butylphenol at the para-position, followed by the reduction of the resulting sulfonic acid to the corresponding mercaptan. A key innovation in this process is the use of a silylated sulfonating agent to achieve high regioselectivity and yield.[1]
Logical Workflow for Synthesis Pathway 1
Caption: Sulfonation and Reduction Pathway.
Quantitative Data for Synthesis Pathway 1
| Step | Reagent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Yield (%) |
| Sulfonation | 2,6-di-tert-butyl-phenol | 1 equivalent | 0 | - | - |
| Trimethylsilyl chloride | 1.1 equivalents | Reflux (40) | 1 | - | |
| Chlorosulfonic acid | 1 equivalent | Reflux (40) | 1 | - | |
| Reduction | 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid | 1 equivalent | - | - | 94.6 (overall) |
Experimental Protocol for Synthesis Pathway 1
Step 1: Preparation of the Silylated Sulfonating Agent and Sulfonation [1]
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Under a nitrogen atmosphere, charge a suitable reaction vessel with methylene chloride (337.5 g) and 98% trimethylsilyl chloride (29.8 g, 0.2675 mol).
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Heat the mixture to reflux (40°C).
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Add 98% chlorosulfonic acid (28.82 g, 0.2425 mol) dropwise over 10 minutes.
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Maintain the mixture at reflux for 1 hour.
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Cool the reaction mixture to 0°C.
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Add a solution of 2,6-di-tert-butyl-phenol (50 g, 0.2425 mol) in methylene chloride.
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Stir the resulting mixture at a temperature below 15°C.
Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol [1]
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The product from the sulfonation step, 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid, is then subjected to reduction. While the specific reducing agent is not detailed in the provided abstract, common methods for reducing sulfonic acids to thiols include using strong reducing agents like lithium aluminum hydride or catalytic hydrogenation.
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Following reduction, the organic phase is washed sequentially with deionized water (2 x 30 g) and a saturated sodium chloride solution (30 g).
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The organic solvent is evaporated under vacuum at 25°C to yield solid 2,6-di-tert-butyl-4-mercaptophenol. The reported overall yield based on the starting 2,6-di-tert-butyl-phenol is 94.6%.[1]
Synthesis Pathway 2: Reaction with Sulfur Monochloride and Zinc Reduction
This alternative route involves the reaction of 2,6-di-tert-butylphenol with sulfur monochloride to form a bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide intermediate. This intermediate is then reduced using zinc in a mixed solvent system to afford the target mercaptan.[2]
Logical Workflow for Synthesis Pathway 2
Caption: Sulfur Monochloride Pathway.
Quantitative Data for Synthesis Pathway 2
| Step | Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Polysulfide Formation | 2,6-di-tert-butylphenol | - | -10 to -7 | - | - | - |
| Sulfur monochloride | - | -10 to -7 | - | - | - | |
| Toluene | Solvent | -10 to -7 | - | - | - | |
| Reduction | bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide | 1 equivalent | 15 to 35 | - | 88.5 | 97 |
| Zinc | Reducing agent | 15 to 35 | - | - | - | |
| Toluene/n-butanol | Mixed solvent (volume ratio of n-butanol to toluene is 5/100 to 30/100) | 15 to 35 | - | - | - | |
| Work-up | 35% Hydrochloric acid | To pH 1-2 | - | 0.5 | - | - |
Experimental Protocol for Synthesis Pathway 2
Step 1: Synthesis of bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide [2]
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In a suitable reactor, dissolve 2,6-di-tert-butylphenol in toluene.
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Cool the solution to a temperature range of -10°C to -7°C.
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Add sulfur monochloride to the cooled solution to initiate the formation of the polysulfide intermediate.
Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol [2]
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Reduce the resulting bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide with zinc powder in a mixed solvent of toluene and n-butanol. The recommended volume ratio of n-butanol to toluene is between 5/100 and 30/100.
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The reduction is carried out at a temperature between 15°C and 35°C, and notably can be performed without external heating.[2]
Step 3: Isolation and Purification [2]
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Following the reduction, perform an alkaline extraction.
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To the resulting alkali layer, add 35% hydrochloric acid until the pH reaches 1 to 2.
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Stir the mixture for 30 minutes to facilitate precipitation of the product.
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Filter the deposited crystals and wash them sequentially with water (400 ml) and 50% (v/v) water-methanol (400 ml).
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Dry the purified crystals to obtain 2,6-di-tert-butyl-4-mercaptophenol. The reported yield for this process is 88.5% with a purity of 97%.[2]
Alternative Synthetic Considerations
While the two pathways detailed above are well-documented for producing the target mercaptophenol, it is worth noting that the foundational step in many related syntheses is the Friedel-Crafts alkylation of p-cresol with an isobutylene or tert-butyl alcohol source in the presence of an acid catalyst to produce 2,6-di-tert-butyl-p-cresol.[3] Catalysts such as tosic acid and sulfuric acid are commonly employed, with reaction temperatures ranging from 20-120°C.[3] Subsequent functionalization at the para-methyl group would be required to introduce the thiol moiety.
